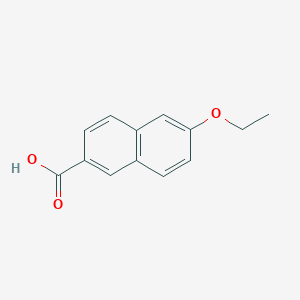

6-Ethoxy-2-naphthoic acid

Description

Historical Context of Naphthalene (B1677914) Carboxylic Acids

The story of naphthoic acids begins with their parent hydrocarbon, naphthalene. In the early 1820s, a white, crystalline solid with a pungent odor was independently isolated from coal tar distillation by two different groups. torvergata.it In 1821, John Kidd collated these findings, described the substance's properties, and proposed the name "naphthaline." torvergata.it The chemical formula of naphthalene (C₁₀H₈) was determined by the renowned scientist Michael Faraday in 1826. torvergata.itaobchem.com The now-familiar structure of two fused benzene (B151609) rings was later proposed by Emil Erlenmeyer in 1866 and experimentally confirmed by Carl Gräbe in 1869. cookechem.com

Following the discovery and characterization of naphthalene, the exploration of its derivatives began. Naphthalene carboxylic acids, or naphthoic acids, were first discovered in the 19th century and proved instrumental in the advancement of organic chemistry, particularly in the study of aromatic compounds. cymitquimica.com Early methods for their preparation included the oxidation of the corresponding methylnaphthalenes, the hydrolysis of naphthonitriles, and the carbonation of naphthalene-derived Grignard reagents. ambeed.comrsc.org

Significance of Substituted Naphthoic Acids in Chemical Science

The true versatility of naphthoic acids is revealed through their substituted derivatives. The introduction of additional functional groups onto the naphthalene ring system dramatically expands their chemical properties and potential uses. These compounds are crucial intermediates in the synthesis of a wide range of commercially important products, including dyes and pigments. cymitquimica.com

In the realm of medicinal chemistry, the naphthalene scaffold is a privileged structure. Numerous compounds containing a substituted naphthalene core have been developed with a wide array of therapeutic properties, including anticancer and antimicrobial activities. aobchem.comhmdb.ca For instance, substituted naphthoic acids have been investigated as potential inhibitors of enzymes like lactate (B86563) dehydrogenase, which is a target in cancer therapy. hmdb.ca Furthermore, they serve as precursors for widely used pharmaceuticals; the related compound 6-methoxy-2-naphthoic acid is a known intermediate and impurity in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Naproxen. aobchem.com Other derivatives have been explored as selective ligands for nuclear receptors, such as the retinoic acid receptors (RARs), which are important in drug development. nih.gov

Rationale for Focused Investigation of 6-Ethoxy-2-Naphthoic Acid

The specific substitution pattern of this compound—an ethoxy group at the 6-position and a carboxylic acid at the 2-position—warrants a focused investigation for several reasons. The position and nature of substituents on the naphthalene ring can fine-tune the molecule's electronic and steric properties, which in turn dictates its reactivity and suitability for specific applications.

The presence of the ethoxy group (-OCH₂CH₃) is significant. Compared to a simple hydroxyl group, the ethoxy group increases the molecule's lipophilicity (its ability to dissolve in fats and oils), which can be a critical parameter in the design of biologically active molecules. chemicalbook.com This modification can influence how the molecule interacts with biological membranes and protein binding sites.

Moreover, the 6-substituted-2-naphthoic acid framework is a key structural motif in various research areas. The analogous compound, 6-hydroxy-2-naphthoic acid, is a monomer used to produce high-performance, heat-resistant polymers and liquid crystal materials. chemicalbook.comnih.gov This suggests that this compound could be a valuable precursor for new materials with tailored properties. Its role as a potential intermediate for pharmaceuticals and advanced materials makes it a compound of considerable interest in modern chemical research.

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-16-12-6-5-9-7-11(13(14)15)4-3-10(9)8-12/h3-8H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHXYEJLFDWVEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethoxy 2 Naphthoic Acid

Direct Synthetic Routes to 6-Ethoxy-2-Naphthoic Acid

The most straightforward approach to synthesizing this compound involves the direct ethylation of 6-hydroxy-2-naphthoic acid. This method leverages the nucleophilicity of the phenoxide ion generated from the hydroxyl group under basic conditions. The Williamson ether synthesis is the classic and most common reaction employed for this transformation. masterorganicchemistry.comvaia.com

In this reaction, 6-hydroxy-2-naphthoic acid is treated with a suitable base to deprotonate the phenolic hydroxyl group, forming a more reactive phenoxide. This intermediate then undergoes a nucleophilic substitution (SN2) reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate. masterorganicchemistry.com The carboxylic acid group is typically also deprotonated by the base, but the carboxylate is a much weaker nucleophile than the phenoxide, allowing for selective O-alkylation of the hydroxyl group.

Table 1: Reagents and Conditions for Direct Ethylation

| Starting Material | Base | Ethylating Agent | Solvent | Typical Conditions |

|---|---|---|---|---|

| 6-Hydroxy-2-naphthoic acid | K₂CO₃, NaH, NaOH | Ethyl iodide, Diethyl sulfate | DMF, Acetone | Room temperature to reflux |

The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. researchgate.net For instance, using a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) can facilitate the reaction efficiently. masterorganicchemistry.com

Synthesis via Functional Group Interconversion

Functional group interconversion strategies involve a series of reactions to transform a related naphthalene (B1677914) derivative into the target molecule. These pathways are often employed when the direct route is inefficient or when the starting material is more amenable to a multi-step sequence.

To avoid potential side reactions at the carboxylic acid group during etherification, a common strategy is to first protect it as an ester. The synthesis proceeds in three main steps:

Esterification: The starting material, 6-hydroxy-2-naphthoic acid, is converted to its corresponding ester, typically the methyl or ethyl ester (e.g., methyl 6-hydroxy-2-naphthoate). researchgate.net This is often achieved through Fischer esterification using the respective alcohol (methanol or ethanol) under acidic catalysis.

Etherification: The hydroxyl group of the resulting ester is then ethylated, commonly via the Williamson ether synthesis as described previously. researchgate.net This step yields an intermediate such as ethyl 6-ethoxy-2-naphthoate.

Hydrolysis: The final step is the saponification (base-catalyzed hydrolysis) of the ester group to regenerate the carboxylic acid, followed by acidification to yield this compound. cdnsciencepub.com

The core of many synthetic routes to this compound is the formation of the ether linkage. The Williamson ether synthesis is the paramount strategy for this purpose. masterorganicchemistry.comlibretexts.org This SN2 reaction involves an alkoxide nucleophile attacking an alkyl halide. vaia.comlibretexts.org For the synthesis of this compound, the nucleophile is the phenoxide derived from 6-hydroxy-2-naphthoic acid or its ester derivative.

The reaction is most effective with primary alkyl halides like ethyl iodide or ethyl bromide. masterorganicchemistry.com The reaction conditions, including the choice of base (e.g., NaH, K₂CO₃) and solvent (e.g., THF, DMF, acetone), are selected to maximize the rate of the SN2 reaction while suppressing competing elimination reactions. masterorganicchemistry.comresearchgate.net The use of a polar aprotic solvent can accelerate the reaction by solvating the cation of the base, leaving the alkoxide anion more available for nucleophilic attack. masterorganicchemistry.com

Grignard Reaction-Based Synthetic Approaches

An alternative and powerful method involves the use of a Grignard reagent to introduce the carboxylic acid group. chemguide.co.uk This approach begins with a naphthalene ring that already contains the ethoxy group and a halogen, typically bromine.

The general sequence is as follows:

Preparation of Precursor: The starting material, 6-bromo-2-ethoxynaphthalene, must first be synthesized. This can be accomplished from 6-bromo-2-naphthol (B32079) via Williamson ether synthesis. 6-bromo-2-naphthol itself can be prepared from β-naphthol. google.com

Formation of Grignard Reagent: 6-bromo-2-ethoxynaphthalene is reacted with magnesium turnings in a dry aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to form the corresponding Grignard reagent, 6-ethoxy-2-naphthylmagnesium bromide. orgsyn.orgchemie-brunschwig.ch

Carboxylation: The highly nucleophilic Grignard reagent is then reacted with a source of carbon dioxide, typically by bubbling dry CO₂ gas through the solution or by pouring the Grignard solution over crushed dry ice. chemguide.co.ukorgsyn.org This forms a magnesium carboxylate salt.

Acidic Workup: The reaction mixture is then treated with a dilute aqueous acid (e.g., HCl, H₂SO₄) to protonate the carboxylate, yielding the final product, this compound. chemguide.co.uk

Table 2: Grignard Reaction Synthesis Overview

| Step | Reactants | Reagents/Solvents | Product |

|---|---|---|---|

| 1 | 6-bromo-2-ethoxynaphthalene, Mg | THF or Et₂O | 6-ethoxy-2-naphthylmagnesium bromide |

| 2 | 6-ethoxy-2-naphthylmagnesium bromide | 1. CO₂ (dry) 2. H₃O⁺ | This compound |

Oxidative Synthetic Pathways

Oxidative methods provide another route to this compound, typically starting from a 6-ethoxynaphthalene derivative with an oxidizable group at the 2-position, such as a methyl or acetyl group.

For example, 6-ethoxy-2-methylnaphthalene could be oxidized to the corresponding carboxylic acid. The liquid-phase catalytic oxidation of 2-methylnaphthalene (B46627) to 2-naphthoic acid has been studied using a Co-Mn-Br catalyst system, achieving a yield of up to 93%. researchgate.net This suggests that a similar oxidation of 6-ethoxy-2-methylnaphthalene would be a viable, high-yielding route.

Alternatively, the oxidation of 6-ethoxy-2-acetylnaphthalene can be performed. The haloform reaction (using sodium hypochlorite (B82951) or hypobromite) is a well-established method for converting methyl ketones into carboxylic acids and could be applied here. cdnsciencepub.com A patent describes the preparation of 2-methoxy-6-naphthoic acid from 6-methoxy-2-acetonaphthone using sodium hypochlorite, with yields ranging from 64% to 91%. google.com A similar transformation of 6-ethoxy-2-acetylnaphthalene would be expected to proceed efficiently.

Cyclocondensation and Cyclization Reactions

Instead of modifying a pre-formed naphthalene ring, it is also possible to construct the this compound skeleton from acyclic or monocyclic precursors through cyclocondensation or cyclization reactions. The Haworth synthesis is a classic example of a method used to build the naphthalene ring system. copbela.orgpharmdbm.com

A potential Haworth-type synthesis for a precursor to this compound might involve the following steps:

Friedel-Crafts Acylation: Reaction of an ethoxybenzene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a β-aroylpropionic acid.

Clemmensen Reduction: Reduction of the ketone carbonyl group to a methylene (B1212753) group.

Intramolecular Friedel-Crafts Acylation (Ring Closure): Treatment with a strong acid (e.g., polyphosphoric acid) to form a cyclic ketone (a tetralone).

Aromatization: Dehydrogenation of the tetralone derivative, often using a catalyst like palladium on carbon (Pd/C), to form the naphthalene ring system. copbela.org

The carboxyl group would need to be introduced subsequently, for example, through methods described in the previous sections. While more complex, these methods offer a high degree of flexibility for introducing various substituents onto the naphthalene core. nih.gov

Stereoselective Synthesis of Chiral 6-Alkoxy-2-Naphthoic Acid Derivatives

The stereoselective synthesis of chiral derivatives of 6-alkoxy-2-naphthoic acid is a significant area of research, primarily driven by the demand for materials with specific optical properties, such as those used in liquid crystals and chiral coordination polymers. These syntheses aim to control the spatial orientation of atoms, leading to the formation of a single enantiomer or diastereomer.

A key strategy involves the use of chiral building blocks that introduce the desired stereochemistry into the final molecule. For instance, new series of liquid crystalline materials have been synthesized by incorporating a chiral fragment derived from (S)-(─)-2-methyl-1-butanol with a 6-alkoxy-2-naphthoic acid core. researchgate.net This approach has successfully produced materials exhibiting chiral smectic C (SmC), smectic A (SmA), and chiral nematic (N) phases. researchgate.net

Another significant application of stereoselective synthesis is in the creation of chiral coordination polymers (CCPs). Research has demonstrated the synthesis of CCPs using enantiomerically pure ligands derived from 6-alkoxy-2-naphthoic acid. For example, (R)-6-(1-carboxyethoxy)-2-naphthoic acid has been used as a chiral ligand to construct a cadmium(II)-centered chiral coordination polymer. researchgate.net Similarly, both (R)- and (S)-enantiomers of 6-(1-carboxyethoxy)-2-naphthoic acid (H2cna) have been used to synthesize zinc-based and cobalt-based CCPs under hydrothermal conditions. researchgate.net The structural integrity and chirality of these polymers are confirmed through single-crystal X-ray diffraction and circular dichroism spectroscopy. researchgate.net

These synthetic strategies often rely on well-established reactions, such as esterification, to connect the chiral auxiliary to the naphthoic acid moiety. researchgate.net The choice of the chiral starting material is fundamental to achieving the desired stereochemical outcome.

| Chiral Starting Material/Ligand | Resulting Chiral Derivative | Application/Observation |

| (S)-(─)-2-methyl-1-butanol | Chiral liquid crystals with a 6-alkoxy-2-naphthoic acid core | Exhibited enantiotropic mesomorphism, including SmC, SmA, and N phases. researchgate.net |

| (R)-6-(1-Carboxyethoxy)-2-naphthoic acid | Cadmium(II)-centered chiral coordination polymer | Formation of a 3D polymer structure. researchgate.net |

| (R)- or (S)-6-(1-Carboxyethoxy)-2-naphthoic acid | Zinc-based and Cobalt-based chiral coordination polymers | Synthesis of enantiomeric pairs of coordination polymers with distinct structures. researchgate.net |

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical production, novel and green chemistry approaches are being explored for the synthesis of naphthoic acid derivatives. These methods aim to improve efficiency, reduce waste, and utilize less hazardous materials compared to traditional synthetic routes.

While specific green chemistry literature for this compound is emerging, principles from the synthesis of related compounds offer a clear pathway for innovation. A prominent example is the use of microwave-assisted synthesis. acs.org This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. For the synthesis of this compound, a potential starting point could be the etherification of 6-hydroxy-2-naphthoic acid with an ethylating agent under microwave irradiation.

Another cornerstone of green chemistry is the replacement of conventional, often hazardous, solvents with more environmentally benign alternatives. acs.org Traditional syntheses may employ halogenated solvents like 1,2-dichlorobenzene. acs.org Green chemistry advocates for the use of "tunable" green solvents, which can be optimized for specific reactions while having a lower environmental footprint. acs.org The development of one-pot, multi-step reactions also represents a significant advance, as it minimizes the need for intermediate purification steps, thereby saving time, resources, and reducing solvent waste. acs.org

A conventional synthesis of a precursor, 6-hydroxy-2-naphthoic acid, involves the haloform reaction of 6-methoxy-2-acetonaphthone followed by demethylation. google.com This multi-step process provides a baseline against which greener alternatives can be evaluated. A novel approach could seek to combine steps or use catalytic methods to improve atom economy.

| Traditional Approach | Potential Green Chemistry Alternative | Key Advantages of Green Approach |

| Multi-step synthesis with purification of intermediates. google.com | One-pot, two-step microwave-assisted reactions. acs.org | Reduced reaction time, energy savings, less solvent waste. acs.org |

| Use of conventional heating methods. | Microwave-assisted heating. | Faster heating, improved yields, fewer side products. acs.org |

| Use of halogenated or other hazardous solvents (e.g., 1,2-dichlorobenzene). acs.org | Use of tunable green solvent systems. acs.org | Reduced environmental impact and improved safety. acs.org |

| Stoichiometric reagents. | Catalytic methods. | Higher atom economy, reduced waste. |

By adopting these novel and green principles, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Chemical Reactivity and Derivatization of 6 Ethoxy 2 Naphthoic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 6-ethoxy-2-naphthoic acid molecule is directed by the combined electronic effects of its two substituents. The naphthalene (B1677914) system is inherently more reactive towards electrophiles than benzene (B151609) because the activation energy required to form the intermediate carbocation (a σ-complex or arenium ion) is lower. spcmc.ac.in

The directing influence of the substituents determines the position of attack by an electrophile. Substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directing. masterorganicchemistry.comlibretexts.org

The ethoxy group (-OCH₂CH₃) at the C-6 position is an activating group. Through its oxygen lone pairs, it donates electron density to the ring by resonance, increasing the ring's nucleophilicity and stabilizing the cationic intermediate. It is an ortho-, para- director.

The carboxylic acid group (-COOH) at the C-2 position is a deactivating group. It withdraws electron density from the ring through an inductive effect, making the ring less reactive. It is a meta- director. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the two rings of the naphthalene core present different reactivities. The ring bearing the deactivating carboxylic acid group is significantly less reactive than the ring bearing the activating ethoxy group. Therefore, electrophilic attack is strongly favored on the ring containing the ethoxy group.

The ethoxy group at C-6 directs incoming electrophiles to its ortho positions (C-5 and C-7) and its para position (C-3). The carboxylic acid at C-2 directs incoming electrophiles to its meta positions (C-4, C-5, and C-7). The positions favored by both effects are C-5 and C-7. Consequently, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation are predicted to occur predominantly at the C-5 and C-7 positions. vpscience.org

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires a strong electron-withdrawing group to activate the ring and a good leaving group (such as a halide). researchgate.net On the unsubstituted this compound, the conditions for a classic SNAr reaction on the naphthalene ring are not ideal. However, derivatization can facilitate such reactions. For instance, if a halogen were introduced onto the ring, particularly at a position activated by other groups, it could be displaced by a nucleophile.

Research on related naphthoic acids shows that ortho-fluoro or methoxy (B1213986) groups can be displaced by organolithium and Grignard reagents without the need to protect the carboxylic acid group. researchgate.net This type of reaction proceeds via a proposed pre-coordination of the organometallic reagent with the substrate, followed by an addition/elimination sequence. researchgate.net While not directly demonstrated on this compound, this suggests that a suitably positioned leaving group on a derivative could undergo nucleophilic substitution.

Additionally, under harsh acidic conditions, the ethoxy group itself could potentially undergo nucleophilic substitution. researchgate.net

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that serves as a primary site for derivatization.

This compound can be readily converted to its corresponding esters through various standard esterification methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). For example, the synthesis of methyl 6-methoxy-2-naphthoate, a closely related compound, is achieved by reacting 6-methoxy-2-naphthoic acid with methanol (B129727) using H₂SO₄ as a catalyst. oriprobe.com Another method involves the carbonylation of 6-bromo-2-naphthol (B32079) in the presence of an alcohol and a suitable catalyst to directly form the ester derivative, such as methyl 6-hydroxy-2-naphthoate. google.com

| Product Ester | Reactant(s) | Reagents/Conditions | Reference(s) |

|---|---|---|---|

| Methyl 6-methoxy-2-naphthoate | 6-Methoxy-2-naphthoic acid, Methanol | H₂SO₄ catalyst | oriprobe.com |

| Methyl 6-hydroxy-2-naphthoate | 6-Bromo-2-naphthol, Carbon monoxide, Methanol | Group VIII metal catalyst | google.com |

The carboxylic acid can be transformed into amides, which are important functional groups in many biologically active molecules. A general and effective method for amidation involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is then reacted with a primary or secondary amine, or with ammonia, to furnish the corresponding amide. nih.gov For instance, in the synthesis of related naphthoic acid amides, the intermediate acyl chloride is reacted with various amines to produce the target compounds. nih.gov

| Reaction | Reactant | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Acyl Chloride Formation | This compound | Thionyl chloride (SOCl₂) | 6-Ethoxy-2-naphthoyl chloride | nih.gov |

| Amide Synthesis | 6-Ethoxy-2-naphthoyl chloride | Primary/Secondary Amine (R¹R²NH) | N,N-Disubstituted 6-ethoxy-2-naphthamide | nih.gov |

Cross-Coupling Reaction Methodologies

Derivatives of this compound are valuable substrates in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.org To utilize this compound in this reaction, it must first be converted into a suitable electrophilic partner. This typically involves either halogenating the naphthalene ring or converting one of the existing functional groups into a triflate or tosylate leaving group.

A prominent application is in the synthesis of Adapalene, a third-generation retinoid. In one reported synthesis, methyl 6-bromo-2-naphthoate is coupled with 3-(1-adamantyl)-4-methoxyphenyl potassium trifluoroborate using a palladium catalyst. google.com In another approach, the hydroxyl group of methyl 6-hydroxy-2-naphthoate is converted to a tosylate, which then serves as the leaving group in a Suzuki coupling with 3-(1-adamantyl)-4-methoxyphenylboronic acid. researchgate.net These examples highlight how derivatives of the core 6-substituted-2-naphthoic acid structure are key intermediates in constructing complex molecular architectures.

| Naphthoic Acid Derivative | Coupling Partner | Catalyst/Base | Product | Reference(s) |

|---|---|---|---|---|

| Methyl 6-bromo-2-naphthoate | 3-(1-Adamantyl)-4-methoxyphenyl potassium trifluoroborate | Palladium catalyst, Base | 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid methyl ester | google.com |

| Methyl 6-tosyloxy-2-naphthoate | 3-(1-Adamantyl)-4-methoxyphenylboronic acid | Pd(OAc)₂ / SPhos, Base | 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid methyl ester | researchgate.net |

Other Carbon-Carbon Bond Forming Reactions

While the direct use of this compound in many classical carbon-carbon bond-forming reactions is not extensively documented, its derivatives are suitable substrates for such transformations. The reactivity of the naphthalene core allows for reactions like Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation: The acid chloride derivative of this compound can participate in Friedel-Crafts reactions. For instance, 2-ethoxy-6-naphthoyl chloride has been shown to react with anisole (B1667542) in the presence of a Lewis acid catalyst to form 6-anisoyl-2-ethoxynaphthalene. rsc.org This reaction creates a new carbon-carbon bond between the naphthalene carbonyl carbon and the anisole ring, yielding a ketone. This demonstrates a pathway to link the naphthoic acid scaffold to other aromatic systems. rsc.org

Suzuki-Miyaura Cross-Coupling: The potential for this compound to engage in Suzuki-Miyaura cross-coupling is evident from the commercial availability of its corresponding boronic acid, 6-ethoxy-2-naphthaleneboronic acid. tcichemicals.com Boronic acids are key partners in this palladium-catalyzed reaction, which couples them with organic halides to form new C-C bonds. While specific examples starting directly from this compound are not detailed, the existence of its boronic acid derivative implies its utility in synthesizing biaryl compounds, a common objective in medicinal chemistry and materials science. tcichemicals.comacs.org The general method involves converting the naphthoic acid to a halogenated derivative (e.g., a bromo- or iodo-naphthalene) which can then be coupled with a variety of arylboronic acids, or converting it to the boronic acid for coupling with aryl halides.

Oxidative Coupling: Research on related 2-naphthol (B1666908) derivatives has demonstrated the feasibility of oxidative C-C bond formation. These reactions, often catalyzed by copper or iron complexes, can couple two naphthol units to create binaphthyl (BINOL) derivatives. researchgate.netresearchgate.net This type of reaction highlights the capacity of the naphthalene ring to undergo homo- or cross-coupling under oxidative conditions to form larger, more complex structures. researchgate.net

Derivatization for Enhanced Chemical Functionality

The functional groups of this compound—the carboxylic acid, the ethoxy group, and the naphthalene ring—can be chemically modified to enhance its properties or to prepare it for specific applications, such as the synthesis of chiral ligands.

One key derivatization strategy involves the modification of the 6-position substituent. For example, the parent compound for many applications is 6-hydroxy-2-naphthoic acid, which can be alkylated to introduce various functionalities. The synthesis of (R)- or (S)-6-(1-carboxyethoxy)-2-naphthoic acid is a prime example of enhancing chemical functionality. escholarship.org This derivatization is achieved by reacting methyl 6-hydroxy-2-naphthoate with a chiral lactate (B86563) derivative, followed by hydrolysis. escholarship.org This transformation introduces two significant features: a chiral center and a second carboxylic acid group. escholarship.org The resulting dicarboxylic acid ligand is no longer flat and possesses a specific three-dimensional structure, making it an excellent building block for constructing chiral coordination polymers. escholarship.orgnih.gov

Further derivatization can be performed on the alkoxy chain itself. A supporting information document details the synthesis of 6-(2-hydroxy)ethoxy-2-naphthoic acid and its subsequent conversion to 6-(2-methanesulfonyloxy)ethoxy-2-naphthoic acid. researchgate.net This type of modification changes the polarity and reactivity of the side chain, enabling further reactions or altering the molecule's solubility and coordination properties. researchgate.net

The table below summarizes key derivatization reactions.

| Starting Material | Reagents | Derivative Product | Purpose/Enhanced Functionality |

| Methyl 6-hydroxy-2-naphthoate | (S)-methyl lactate, PPh₃, DEAD | (R)-Methyl 6-((1-methoxy-1-oxopropan-2-yl)oxy)-2-naphthoate | Introduction of a chiral center |

| Methyl 6-((1-methoxy-1-oxopropan-2-yl)oxy)-2-naphthoate | NaOH, H₂O/MeOH | (R)-6-(1-Carboxyethoxy)-2-naphthoic acid | Introduction of chirality and a second coordination site (dicarboxylic acid) for building chiral polymers. escholarship.org |

| 6-(2-hydroxy)ethoxy-2-naphthoic acid | Methanesulfonyl chloride | 6-(2-methanesulfonyloxy)ethoxy-2-naphthoic acid | Increases reactivity of the side chain for further substitution. researchgate.net |

Formation of Coordination Complexes and Metal-Organic Frameworks

A significant application of this compound, particularly its derivatives, is in the field of coordination chemistry as organic linkers for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). The derivatized ligand, (R/S)-6-(1-carboxyethoxy)-2-naphthoic acid (often abbreviated as H₂cna), has been successfully used to construct a variety of metal-organic structures with interesting properties. escholarship.orgnih.govscience.gov

These reactions are typically carried out under hydrothermal conditions, where the metal salt and the organic ligand self-assemble into crystalline structures. The geometry of the dicarboxylate ligand, along with the coordination preferences of the metal ion, dictates the dimensionality and topology of the resulting framework.

Researchers have synthesized several CPs using this chiral ligand with different metal centers:

Cadmium (Cd): A chiral coordination polymer with the formula [Cd(R‐cna)]n was synthesized, exhibiting a 2D layered structure. This material was noted for its potential application as a luminescent sensor. science.gov

Cobalt (Co): A three-dimensional coordination polymer, [Co((R/S)-Hcna)₂]n, was constructed. This compound was found to be active for second-harmonic generation (SHG) and showed capabilities for the luminescent detection of certain nitroaromatic compounds. nih.gov

Zinc (Zn): Enantiomeric pairs of Zn-based chiral coordination polymers, [Zn((R)-cna)·2H₂O] and [Zn((S)-cna)·2H₂O], have been synthesized. These compounds also crystallized in chiral space groups and were SHG active. escholarship.org

The table below provides details on some of the reported coordination complexes.

| Ligand | Metal Ion | Complex Formula | Structure Description | Potential Application | Reference(s) |

| (R)-6-(1-carboxyethoxy)-2-naphthoic acid | Cadmium(II) | [Cd(R-cna)]n | 2D layered structure | Luminescence sensing for iron ions and trinitrotoluene | science.gov |

| (R/S)-6-(1-carboxyethoxy)-2-naphthoic acid | Cobalt(II) | [Co((R/S)-Hcna)₂]n | 3D 3,6-c net structure | Luminescent sensing for nitrofurans and 2,6-dichloro-4-nitroaniline | nih.gov |

| (R/S)-6-(1-carboxyethoxy)-2-naphthoic acid | Zinc(II) | [Zn((R)-cna)·2H₂O] / [Zn((S)-cna)·2H₂O] | Chiral coordination polymers | Second-harmonic generation (SHG) active materials | escholarship.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of this compound provides distinct signals corresponding to the ethoxy protons, the aromatic protons on the naphthalene ring, and the acidic proton of the carboxyl group. The ethoxy group typically displays a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic region shows a complex pattern of doublets and singlets reflecting the substitution on the naphthalene core. For a related compound, sodium 6-(2-hydroxy)ethoxy-2-naphthoate, the ethoxy protons appear as triplets at 4.10 ppm and 3.79 ppm. torvergata.it The aromatic protons for this and similar derivatives are observed between 7.13 and 8.55 ppm. torvergata.it The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, though its position can be highly variable and dependent on solvent and concentration.

Interactive Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound Use the search bar to filter by proton type or expected chemical shift.

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet |

| Aromatic (Naphthalene H) | 7.20 - 8.60 | Multiplet |

| Methylene (-OCH₂CH₃) | ~ 4.20 | Quartet (q) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carboxyl carbon, the ten carbons of the naphthalene ring, and the two carbons of the ethoxy group. The carboxyl carbon is typically found in the range of 168-175 ppm. The aromatic carbons resonate between 105 and 140 ppm, with carbons attached to the electron-donating ethoxy group appearing more upfield and those near the electron-withdrawing carboxyl group appearing more downfield. For instance, in a similar structure, sodium 6-(2-hydroxy)ethoxy-2-naphthoate, the carboxyl carbon appears at 170.7 ppm, and the aromatic carbons are observed in the range of 106.5 to 157.0 ppm. torvergata.it The ethoxy group carbons are expected around 64 ppm for the methylene (OCH₂) and 15 ppm for the methyl (CH₃).

Interactive Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Use the search bar to filter by carbon type or expected chemical shift.

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

|---|---|

| Carboxylic Acid (-C OOH) | 168 - 175 |

| Aromatic C-O | 157 - 160 |

| Aromatic C-COOH | 125 - 130 |

| Aromatic C (quaternary) | 130 - 140 |

| Aromatic CH | 105 - 132 |

| Methylene (-OC H₂CH₃) | ~ 64 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also reveal the coupling network among the protons on the naphthalene ring, helping to assign their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlations). columbia.edu This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the ethoxy methylene and methyl proton signals to their respective carbon signals, simplifying the assignment of the ¹³C NMR spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). columbia.edu This is particularly powerful for identifying connectivity across quaternary (non-protonated) carbons. For example, HMBC would show correlations from the ethoxy methylene protons to the C-6 carbon of the naphthalene ring and from the aromatic protons to the carboxyl carbon, confirming the substitution pattern and the placement of the functional groups. youtube.comcolumbia.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands. A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group will give rise to a strong, sharp band around 1700 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid will appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands for this compound Use the search bar to filter by functional group or wavenumber.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~ 1700 | Strong |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Alkane (Ethoxy) | C-H stretch | 2850 - 2980 | Medium |

| Aromatic | C=C stretch | 1450 - 1600 | Medium-Weak |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by bands corresponding to the vibrations of the naphthalene ring system. Strong bands are expected for the aromatic C=C stretching vibrations between 1300 and 1650 cm⁻¹. The symmetric stretching of the C-O-C ether linkage would also be Raman active. While the O-H stretch is typically weak in Raman, the C=O stretch of the carboxyl group should be observable. Data from the related 6-hydroxy-2-naphthoic acid shows Raman activity, indicating that the naphthalene core provides a strong Raman signal. nih.govspectrabase.com

Interactive Table: Predicted Raman Shifts for this compound Use the search bar to filter by vibrational mode or Raman shift.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Ring Breathing | ~ 1380 | Strong |

| Aromatic C=C stretch | 1580 - 1630 | Strong |

| Carboxylic Acid C=O stretch | ~ 1680 | Medium |

| Ether C-O-C symmetric stretch | 1100 - 1200 | Medium |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by observing the absorption and emission of electromagnetic radiation corresponding to transitions between electronic energy levels. For this compound, the naphthalene core serves as the primary chromophore.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is governed by the π-electron system of the naphthalene ring. The absorption spectra are expected to show characteristic bands corresponding to π → π* transitions. The position and intensity of these bands are influenced by the substituents on the aromatic system—the electron-donating ethoxy group (-OCH₂CH₃) at the 6-position and the electron-withdrawing carboxylic acid group (-COOH) at the 2-position.

Table 1: Representative UV-Vis Absorption Maxima for Related Naphthoic Acid Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Source |

|---|---|---|---|

| 2-Hydroxy-6-naphthoic acid | Dioxane | ~270, ~300, ~345 | ias.ac.in |

| 1-Hydroxy-2-naphthoic acid | Dioxane | ~285, ~315, ~350 | ias.ac.in |

| Methyl 6-hydroxy-2-naphthoate | Ethanol | 240, 310 | researchgate.net |

This table presents data from structurally similar compounds to infer the expected spectral properties of this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the excited electronic states of a molecule. Naphthalene derivatives are known for their fluorescent properties. The emission spectrum of this compound is expected to be characteristic of the substituted naphthalene core.

Studies on naphthoic acid esters reveal broad emission bands that can shift to longer wavelengths (bathochromic shift) in more polar solvents, indicating a more polar excited state. chemicalpapers.com The fluorescence lifetime for these esters is typically in the range of 2-4 nanoseconds. chemicalpapers.com For cellulose (B213188) derivatives modified with naphthoic acid, fluorescence emission peaks have been observed at approximately 370 nm and 438 nm upon excitation at 300 nm. acs.org Furthermore, the development of fluorescent molecular probes from 2-naphthoic acid derivatives highlights the utility of this scaffold in fluorescence-based applications. nih.govresearchgate.net The 6-methoxy-2-naphthoate chromophore, a close analog, has been prescribed as a standard for sensitive fluorescence-detected circular dichroism studies. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ionized molecules, enabling the confirmation of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound by providing a highly accurate mass measurement, which allows for the determination of its elemental formula, C₁₃H₁₂O₃. This technique can differentiate the target compound from other molecules with the same nominal mass but different elemental compositions.

The theoretical exact mass of the neutral molecule [M] is 216.07864 Da, and its protonated form [M+H]⁺ would be 216.08642 Da. HRMS coupled with techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS) is routinely used to identify and quantify naphthalene derivatives and their metabolites in various matrices. nih.govzoex.compeerj.com Fragmentation analysis via tandem mass spectrometry (MS/MS) on the molecular ion can provide structural information. For naphthoic acids, a common fragmentation pathway involves the neutral loss of CO₂ (44 Da) from the carboxylic acid group. nsf.gov

Table 2: Calculated Exact Masses for this compound Adducts

| Molecular Formula | Adduct | Ion Type | Calculated m/z |

|---|---|---|---|

| C₁₃H₁₂O₃ | [M+H]⁺ | Protonated | 217.08592 |

| C₁₃H₁₂O₃ | [M+Na]⁺ | Sodiated | 239.06786 |

This table provides the theoretical high-resolution mass-to-charge ratios for common adducts of the target compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile biomolecules and synthetic polymers. libretexts.org For small molecules like aromatic carboxylic acids, its application can be challenging due to potential interference from matrix ions in the low-mass range. clockss.org

In the context of this compound, MALDI-TOF MS would be more applicable to the analysis of its derivatives, such as polymers or conjugates. For aromatic carboxylic acids, ionization in negative-ion mode can produce both the deprotonated molecule [M-H]⁻ and a negative molecular ion M⁻, which differ by one mass unit. nih.gov The choice of matrix is critical for successful analysis. Common matrices for aromatic acids and related compounds include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). libretexts.orgclockss.org The matrix absorbs the laser energy, facilitating the desorption and ionization of the analyte while minimizing fragmentation. libretexts.org Research on a novel aromatic carboxylic acid has demonstrated the utility of MALDI-TOF-MS in identifying covalent modifications to proteins. nih.gov

X-ray Diffraction Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Table 3: Crystallographic Data for a Zinc Coordination Polymer of a this compound Derivative

| Parameter | [Zn((R)-cna)·2H₂O] |

|---|---|

| Compound Name | bis[(R)-6-(1-carboxyethoxy)-2-naphthoato]dizinc(II) dihydrate |

| Chemical Formula | C₃₀H₂₈O₁₂Zn₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.893(3) |

| b (Å) | 14.773(5) |

| c (Å) | 21.082(7) |

| α (˚) | 90 |

| β (˚) | 90 |

| γ (˚) | 90 |

| Volume (ų) | 2768.9(16) |

| Z | 4 |

| Source | rsc.org |

This table summarizes published X-ray diffraction data for a coordination polymer incorporating a ligand structurally analogous to this compound, where cna represents the dianion of (R)-6-(1-carboxyethoxy)-2-naphthoic acid.

Single-Crystal X-ray Diffraction for Molecular Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to map the precise positions of each atom, revealing detailed information about bond lengths, bond angles, and stereochemistry.

The data obtained from an SC-XRD experiment is comprehensive, as illustrated by the representative crystallographic data table below for a related naphthoic acid derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C33H29NO |

| Formula Weight | 455.57 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Temperature (K) | 296 |

| a (Å) | 8.5795 (2) |

| b (Å) | 15.1441 (4) |

| c (Å) | 20.1757 (5) |

| α (°) | 86.416 (2) |

| β (°) | 85.757 (2) |

| γ (°) | 80.379 (2) |

| Volume (Å3) | 2574.10 (11) |

| Z (Molecules/unit cell) | 2 |

| Calculated Density (g cm-3) | 1.176 |

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Naphthalene Derivative. rsc.org Data illustrates the typical parameters determined in a crystallographic study.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid sample. Unlike SC-XRD, which requires a perfect single crystal, PXRD is performed on a polycrystalline powder. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.comspringernature.com This makes it an essential tool for phase identification, purity assessment, and the study of polymorphism—the ability of a compound to exist in multiple crystal forms.

In the context of this compound and its derivatives, PXRD is used to confirm the identity and phase purity of synthesized materials. For example, the characterization of coordination polymers derived from 6-(1-carboxyethoxy)-2-naphthoic acid included PXRD analysis to ensure that the bulk material corresponded to the structure determined by single-crystal methods. researchgate.net Each polymorph of a compound will produce a distinct PXRD pattern, characterized by a unique set of peak positions (in degrees 2θ) and relative intensities. americanpharmaceuticalreview.com

The table below simulates a PXRD peak list for a crystalline phase, demonstrating how the data is presented for phase analysis.

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.74 | 8.23 | 100 |

| 15.51 | 5.71 | 45 |

| 20.00 | 4.44 | 80 |

| 21.55 | 4.12 | 65 |

| 25.30 | 3.52 | 30 |

| 28.98 | 3.08 | 55 |

Table 2: Example of Powder X-ray Diffraction Peak Data. The unique combination of peak positions and intensities serves to identify a specific crystalline solid. unesp.br

Elemental Composition Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. The experimental results are compared against the theoretical values calculated from the proposed molecular formula. This comparison is crucial for verifying the empirical formula of a newly synthesized compound and serves as a primary indicator of its purity.

Numerous studies on derivatives of 6-alkoxy-2-naphthoic acid report the use of elemental analysis to confirm the successful synthesis of their target molecules. researchgate.nettandfonline.comresearchgate.net For this compound, the molecular formula is C₁₃H₁₂O₃. aobchem.com The theoretical elemental composition can be calculated from its molecular weight. Any significant deviation between the found and calculated values would suggest the presence of impurities or an incorrect structural assignment.

The following table presents the theoretical elemental composition of this compound and provides an example of how experimental data for a derivative is compared to the calculated values.

| Compound | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| This compound (C13H12O3) | Carbon (C) | 72.21 | N/A (Theoretical) |

| Hydrogen (H) | 5.59 | N/A (Theoretical) | |

| Oxygen (O) | 22.20 | N/A (Theoretical) | |

| Example Naphthoic Acid Derivative (C24H18O6) | Carbon (C) | 71.64 | 71.45 |

| Hydrogen (H) | 4.51 | 4.75 |

Table 3: Elemental Analysis Data. Comparison of calculated (theoretical) and found (experimental) elemental percentages is used to verify the chemical formula of a compound. (Derivative data from a related compound d-nb.info)

Conclusion

6-Ethoxy-2-naphthoic acid represents a specialized yet significant molecule within the broader family of naphthalene (B1677914) derivatives. Its history is rooted in the fundamental discoveries of 19th-century organic chemistry. Today, its importance lies in its potential as a versatile intermediate. The strategic placement of the ethoxy and carboxylic acid groups on the naphthalene scaffold provides a unique combination of properties, making it a valuable building block for researchers in both medicinal chemistry and materials science. As synthetic methodologies advance and the demand for novel functional molecules grows, the role of specifically tailored compounds like this compound in scientific discovery is set to expand.

Computational and Theoretical Studies on 6 Ethoxy 2 Naphthoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These ab initio methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated characteristics.

Density Functional Theory (DFT) is a robust and widely used quantum chemical method for studying organic molecules. It calculates the electronic structure of a system based on its electron density, offering a balance between computational cost and accuracy. For molecules like 6-Ethoxy-2-naphthoic acid, DFT is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface.

Studies on closely related compounds, such as 2-naphthoic acid and its derivatives, commonly utilize the B3LYP functional with a 6-311+G** or similar basis set to achieve reliable results. researchgate.netnih.gov The geometry optimization process yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the naphthalene (B1677914) ring system is a key feature, while the orientation of the ethoxy and carboxylic acid groups relative to the ring is determined by steric and electronic effects.

Table 1: Predicted Structural Parameters for this compound based on DFT Calculations of Analogs Note: These are representative values based on calculations of similar structures like 6-bromo-2-naphthoic acid and may vary in a specific calculation for the title compound.

| Parameter | Description | Predicted Value Range |

| C=O Bond Length | Carbonyl bond in the carboxylic acid group | ~1.21 - 1.23 Å |

| C-O Bond Length | Carboxylic acid C-OH bond | ~1.35 - 1.37 Å |

| O-H Bond Length | Carboxylic acid hydroxyl group | ~0.96 - 0.98 Å |

| C-O (Ethoxy) | Naphthalene ring to ethoxy oxygen bond | ~1.36 - 1.38 Å |

| C-C (Naphthalene) | Aromatic carbon-carbon bonds | ~1.37 - 1.43 Å |

| C-C-O Angle | Angle within the carboxylic acid group | ~118° - 122° |

| C-O-C Angle | Angle within the ethoxy group | ~117° - 120° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. sciencepublishinggroup.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions.

For aromatic systems like naphthalene, the HOMO-LUMO gap can be influenced by substituent groups. researchgate.net The presence of both an electron-donating ethoxy group and an electron-withdrawing carboxylic acid group on the naphthalene scaffold of this compound would modulate its electronic properties and reactivity. Quantum chemical calculations can precisely determine the energies of these frontier orbitals.

Table 2: Representative HOMO-LUMO Gaps for Substituted Naphthoic Acids Data derived from computational studies on related compounds to provide context. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Naphthoic Acid | -6.35 | -1.09 | 5.26 |

| o-Methoxy Naphthoic Acid | -5.78 | -1.13 | 4.65 |

| o-Hydroxy Naphthoic Acid | -6.01 | -1.14 | 4.87 |

Based on these trends, the ethoxy group in this compound is expected to raise the HOMO energy, likely resulting in a smaller energy gap compared to the unsubstituted naphthoic acid, suggesting higher reactivity.

DFT calculations are also highly effective in predicting vibrational spectra, such as Fourier-transform infrared (FTIR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. researchgate.netnih.gov

These theoretical spectra serve as a powerful aid in the interpretation of experimental data. Specific vibrational modes can be assigned to calculated frequencies, confirming the presence of key functional groups. For this compound, important predicted vibrations would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, aromatic C-H stretches, C-O stretches of the ether and acid groups, and various bending modes of the naphthalene ring. Comparing the calculated (often scaled to correct for systematic errors) and experimental wavenumbers helps confirm the molecular structure. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound Based on DFT studies of 2-naphthoic acid and its 6-bromo derivative. researchgate.netnih.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |

| O-H Stretching | Carboxylic Acid | 3400 - 3600 (monomer), ~2500-3300 (dimer) |

| C-H Stretching | Aromatic Ring | 3050 - 3150 |

| C-H Stretching | Ethoxy Group | 2850 - 3000 |

| C=O Stretching | Carboxylic Acid | 1700 - 1750 |

| C=C Stretching | Aromatic Ring | 1500 - 1650 |

| C-O Stretching | Ether & Acid | 1200 - 1300 |

Molecular Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be employed to investigate several phenomena:

Conformational Dynamics: Analyzing the rotation and flexibility of the ethoxy and carboxylic acid side chains over time.

Intermolecular Interactions: Simulating the behavior of multiple this compound molecules to study aggregation, self-assembly, or crystal packing forces.

Binding to Receptors: If the molecule is a ligand for a biological target like a protein, MD simulations can explore the stability of its binding mode, the key interactions that maintain the complex, and the dynamics of the binding process. nih.gov

Although specific MD studies on this compound are not widely reported, the methodology has been applied to similar organic acids to understand their behavior in complex environments like cell membranes. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural or physicochemical properties of molecules with a specific property or reactivity parameter. These studies build mathematical models that can predict the properties of new, unmeasured compounds.

In a QSPR study of this compound and its analogs, the first step is to calculate a set of numerical values, or "descriptors," that characterize the molecule's structure. Many of these descriptors can be derived from the quantum chemical calculations described above. sciencepublishinggroup.com

Table 4: Potential Descriptors and Properties for a QSPR Study

| Descriptor Category | Example Descriptors | Reactivity Parameter to Predict |

| Electronic | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment, Atomic Charges | Reaction Rate Constants, Acidity (pKa), Redox Potential |

| Topological | Molecular Connectivity Indices, Wiener Index | Boiling Point, Solubility |

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | Chromatographic Retention Times, Diffusion Coefficient |

Once these descriptors are calculated for a series of related molecules, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that links the descriptors to an experimentally measured reactivity parameter (e.g., the rate constant for a specific reaction). Such a model could then be used to predict the reactivity of this compound or other newly designed derivatives, accelerating the discovery of compounds with desired properties.

Substituent Effects on Electronic and Steric Properties

The introduction of substituents to the naphthalene ring of 2-naphthoic acid can significantly modify its electronic and steric properties. These changes are crucial in various applications, including the design of pharmacologically active molecules and materials with specific electronic characteristics. Computational studies, employing quantum mechanical methods, provide valuable insights into how these substituents influence the molecule's behavior. The presence of a group like the ethoxy group (-OCH2CH3) at the 6-position of the 2-naphthoic acid backbone induces notable changes in the electronic distribution and spatial arrangement of the molecule.

The electronic effects of a substituent are primarily understood through its influence on the electron density of the aromatic system. The ethoxy group is generally considered an electron-donating group due to the presence of lone pairs on the oxygen atom, which can be delocalized into the naphthalene ring system through resonance. This donation of electron density increases the energy of the Highest Occupied Molecular Orbital (HOMO) and can affect the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and spectral properties of the molecule. sciencepublishinggroup.com A smaller HOMO-LUMO gap generally implies higher reactivity.

Computational analyses on substituted naphthoic acids have quantified these electronic effects. For instance, studies on ortho-substituted naphthoic acids, which provide a comparative basis for understanding substitution effects, show that an ethoxy group modifies key electronic parameters. researchgate.net These calculations reveal changes in dipole moment, atomic charges, and molecular orbital energies upon substitution. researchgate.net

The steric effects of the ethoxy group are related to its size and conformation. This group occupies a certain volume in space, which can influence the molecule's interaction with other molecules, such as receptors or enzymes in a biological context. The rotational freedom of the ethoxy group and the carboxylic acid group can lead to different stable conformations, each with a specific steric profile. sciencepublishinggroup.com These conformational possibilities are important for how the molecule fits into binding sites. sciencepublishinggroup.com

The following tables summarize key computational data for an ethoxy-substituted naphthoic acid, providing a quantitative look at the substituent's impact on electronic properties. While this data is for an ortho-ethoxy derivative, it serves as a strong model for the electronic influence of an ethoxy group on the naphthoic acid scaffold.

Table 1: Calculated Electronic Properties of Ethoxy-Substituted Naphthoic Acid researchgate.net

| Property | Value |

| Energy (Kcal/mol) | -4.57E+05 |

| HOMO (Kcal/mol) | -1.46E+02 |

| LUMO (Kcal/mol) | -5.71E+01 |

| Dipole Moment (Debye) | 7.401 |

This interactive table provides calculated electronic properties for an ethoxy-substituted naphthoic acid, based on computational studies.

Table 2: Additional Calculated Molecular Properties of Ethoxy-Substituted Naphthoic Acid researchgate.net

| Property | Value |

| HOMO-LUMO Energy Gap (Kcal/mol) | 8.91E+01 |

| Ionization Energy (I.E.) (Kcal/mol) | 1.46E+02 |

| Charge on Carbonyl Oxygen (O12) | -0.418 |

| Charge on Carboxyl Carbon (C11) | 0.007 |

| Charge on Ether Oxygen | -0.558 |

This interactive table presents further calculated molecular properties that describe the electronic character of an ethoxy-substituted naphthoic acid.

Applications of 6 Ethoxy 2 Naphthoic Acid in Materials Science and Chemical Technologies

Development of Liquid Crystalline Materials

The primary application of 6-ethoxy-2-naphthoic acid in materials science is as a molecular scaffold for the synthesis of thermotropic liquid crystals. These materials exhibit a phase of matter that has properties between those of a conventional liquid and those of a solid crystal. The rod-like shape of molecules derived from this compound is a key factor in their ability to form these mesophases.

Derivatives of this compound have been incorporated into more complex molecular structures to create compounds that exhibit various liquid crystalline phases (mesophases). For instance, new series of rod-shaped mesomorphic compounds, such as 6-ethoxy-2-(4-alkanoyloxybenzylidenamino)benzothiazoles, have been synthesized and studied. core.ac.uk The characterization of these materials using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) has revealed their rich mesomorphic behavior.

These studies have shown that all synthesized compounds in certain series are enantiotropic, meaning they can form liquid crystal phases on both heating and cooling cycles. The specific mesophases observed are often dependent on the length of the alkyl chains attached to the core molecule. For example, in the aforementioned benzothiazole (B30560) series, shorter chain derivatives (hexanoyloxy and octanoyloxy) were found to exhibit a nematic phase. core.ac.uk As the chain length increases (decanoyloxy, dodecanoyloxy, tetradecanoyloxy, hexadecanoyloxy, and octadecanoyloxy derivatives), the compounds display both nematic and smectic C phases. core.ac.uk

The following table summarizes the mesomorphic properties of a homologous series of 6-ethoxy-2-(4-alkanoyloxybenzylidenamino)benzothiazoles, illustrating the influence of alkyl chain length on the observed liquid crystalline phases.

| Alkyl Chain Length | Mesophases Observed |

| Hexanoyloxy (C6) | Nematic |

| Octanoyloxy (C8) | Nematic |

| Decanoyloxy (C10) | Nematic, Smectic C |

| Dodecanoyloxy (C12) | Nematic, Smectic C |

| Tetradecanoyloxy (C14) | Nematic, Smectic C |

| Hexadecanoyloxy (C16) | Nematic, Smectic C |

| Octadecanoyloxy (C18) | Nematic, Smectic C |

This table is based on findings for a series of 6-ethoxy-2-(4-alkanoyloxybenzylidenamino)benzothiazoles. core.ac.uk

The relationship between the molecular structure of this compound derivatives and their resulting mesophase behavior is a critical area of research. The linearity and high anisotropy conferred by the naphthalene (B1677914) core are fundamental to their liquid crystalline properties. Slight modifications to the molecular architecture can lead to significant changes in the type of mesophase formed, the temperature range of its stability, and other physical properties.

Studies on related 6-alkoxy-2-naphthoate derivatives have shown that the length of the alkoxy chain plays a crucial role in determining the mesomorphic properties. While a systematic study focusing solely on the ethoxy derivative in a wide range of molecular architectures is not extensively documented, the general principles of structure-property relationships in liquid crystals apply. The presence of the ethoxy group, as opposed to a shorter methoxy (B1213986) or longer alkoxy chains, influences the molecular polarizability and aspect ratio, which in turn affects the intermolecular forces that drive the formation of the mesophase.

Polymer Science and Advanced Materials

While the use of this compound is most prominently documented in the field of low-molar-mass liquid crystals, its structural motifs are also relevant to polymer science.

Although direct polymerization of this compound is not widely reported, its hydroxylated analogue, 6-hydroxy-2-naphthoic acid, is a well-known monomer used in the synthesis of high-performance liquid crystal polymers (LCPs). These aromatic polyesters are known for their exceptional thermal stability and mechanical properties. The structural similarity suggests that this compound could potentially be used as a comonomer or a precursor to monomers for specialty polymers where the ethoxy group could be used to modify properties such as solubility or processability.

There is currently no specific information available in the reviewed scientific literature detailing the use of this compound as a precursor for conductive polymers.

There is currently no specific information available in the reviewed scientific literature detailing the role of this compound in coatings development.

Organic Electronics and Optoelectronic Devices

The naphthalene ring system is a fundamental building block in the design of organic electronic materials due to its rigid, electron-rich, and aromatic nature. nbinno.com Derivatives of naphthalene are investigated for their potential in creating novel polymers, dyes, and electronic materials, benefiting from their inherent thermal stability and favorable photophysical properties. nbinno.com While specific studies on this compound are not prominent, the functionalization of the naphthalene core is a key strategy for tuning the electronic and optical properties of materials for specific applications. nbinno.com

One major class of naphthalene-based materials in organic electronics is naphthalene diimides (NDIs). These molecules are known for their remarkable thermal, chemical, and photochemical stability, coupled with high electron affinities. gatech.edu These properties make them excellent candidates for use as semiconductors in a variety of organic electronic devices, including:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

Organic Field-Effect Transistors (OFETs)

Photodiodes gatech.edu

The ability to functionalize NDI derivatives allows for the fine-tuning of their redox potentials, which can lead to increased air stability in OFETs and improved electron charge mobility. gatech.edu The versatile synthetic routes available for modifying the naphthalene structure enable the creation of a wide gamut of electronic and optical properties. gatech.edu

| Device Type | Role of Naphthalene Derivatives | Key Properties |

| OLEDs | Emitter or transport layer materials | High thermal and photochemical stability |

| OPVs | Electron acceptor materials | High electron affinity |

| OFETs | n-type semiconductor | High charge-carrier mobility, air stability |

| Photodiodes | Photosensitive material | Tunable optical and electronic properties |

Fluorescent Probe and Sensor Development

The naphthalene scaffold is a well-established fluorophore, and its derivatives are widely used in the development of fluorescent probes and sensors. mdpi.com The 2-naphthoic acid structure, in particular, serves as a versatile template for designing probes for various analytes. nih.gov Research has demonstrated that the 2-naphthoic acid series can be used to design chain-extended analogues that incorporate fluorescent reporter groups for receptor detection and characterization. nih.gov Such probes are valuable tools in pharmaceutical research and drug discovery, potentially serving as alternatives to radioligands. nih.gov

The development of fluorescent probes based on naphthalene derivatives often involves modifying the functional groups on the naphthalene ring to achieve selectivity and sensitivity for a specific target. mdpi.com For instance, naphthalene-based fluorescent probes have been successfully designed for the detection of metal ions, such as Al³⁺ and Cu²⁺. mdpi.comnih.gov The general mechanism involves the coordination of the metal ion with the probe, leading to a change in the fluorescence properties, such as quenching or enhancement of the signal. nih.gov

A study on a naphthalene derivative fluorescent probe, F6, demonstrated its high selectivity and anti-interference ability for Al³⁺. The binding ratio of the probe to the metal ion was determined to be 2:1, with a calculated binding constant of 1.598 × 10⁵ M⁻¹. mdpi.com

| Probe Type | Target Analyte | Sensing Mechanism | Detection Limit |

| Naphthalene Derivative Probe F6 | Al³⁺ | Fluorescence enhancement | 8.73 × 10⁻⁸ mol/L mdpi.com |

| Naphthalimide-based Probe L | Cu²⁺ | Fluorescence quenching | 1.8 µM nih.gov |

These examples underscore the potential of the 2-naphthoic acid framework, and by extension this compound, in the design of novel fluorescent sensors for a range of applications.

Methodologies in Bioconjugation Chemistry

While direct applications of this compound in bioconjugation are not documented in the reviewed literature, the carboxylic acid functional group present in its structure is a key reactive handle for such modifications. Carboxylic acids are readily activated to form reactive esters or amides, enabling their conjugation to biomolecules such as proteins, peptides, and nucleic acids.

The 2-naphthoic acid scaffold has been explored in the context of designing high-affinity ligands for biological targets. For example, derivatives of 2-naphthoic acid have been synthesized and evaluated as antagonists for the P2Y₁₄ receptor. nih.gov In these studies, the piperidine (B6355638) ring attached to the naphthalene core was identified as a suitable site for conjugation with fluorophores, without compromising the binding affinity. nih.gov This approach allows for the development of fluorescently labeled probes to study receptor pharmacology. nih.gov

The synthesis of such bioconjugates often involves standard coupling reactions, such as amide bond formation using coupling reagents like HATU or HBTU, or "click chemistry" reactions if the molecule is appropriately functionalized with an azide (B81097) or alkyne group. nih.gov

Environmental Monitoring and Remediation Technologies

Naphthalene and its derivatives are recognized as significant intermediate volatile organic compounds (IVOCs) that contribute to the formation of secondary organic aerosols (SOA) in the atmosphere. researchgate.net Studies have been conducted to understand the role of these compounds in air quality, particularly in regions with high industrial activity. researchgate.net While this research focuses on the environmental impact of naphthalene derivatives, it also highlights the need for sensitive and selective methods for their detection and monitoring.

Fluorescent probes based on the naphthalene framework could potentially be developed for the detection of environmental pollutants. The principles of fluorescent sensor design, as discussed in section 6.4, are applicable here. For instance, a naphthalene-based probe could be designed to selectively bind to a specific environmental contaminant, resulting in a measurable change in its fluorescence signal.

Role as a Key Intermediate in Complex Chemical Synthesis

The naphthalene ring system is a valuable scaffold in organic synthesis, and its derivatives serve as important intermediates in the preparation of more complex molecules, including pharmaceuticals and materials. nbinno.com The functional groups on the naphthalene core, such as hydroxyl, methoxy, and carboxylic acid groups, provide versatile handles for further chemical transformations. nbinno.com

A prominent example is the use of 6-hydroxy-2-naphthoic acid as an intermediate in the production of synthetic fibers and plastics. google.comgoogle.com This compound can be produced through the reaction of the potassium salt of 2-hydroxynaphthalene with carbon dioxide at elevated temperatures. google.com The related compound, 6-methoxy-2-naphthoic acid, is also a known chemical intermediate. nih.gov

While the direct use of this compound as a synthetic intermediate is not widely documented, its structural similarity to these other commercially important 6-substituted-2-naphthoic acids suggests its potential in similar applications. The ethoxy group can influence the solubility and reactivity of the molecule compared to its methoxy or hydroxy counterparts, which could be advantageous in certain synthetic routes.

The synthesis of 2-naphthoic acid derivatives can be achieved through various methods, including the use of Grignard reagents and Friedel-Crafts acylation followed by oxidation. youtube.com These synthetic strategies allow for the introduction of a variety of substituents onto the naphthalene ring, leading to a diverse range of intermediates for different applications. acs.org

Future Directions and Emerging Research Perspectives

Advancements in Sustainable Synthesis Protocols